Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

3-(3-methylphenyl)propanal structure
3-(3-methylphenyl)propanal structure
Product Name:3-(3-methylphenyl)propanal
CAS番号:95416-60-7
MF:C10H12O
メガワット:148.201683044434
MDL:MFCD07772907
CID:799460
PubChem ID:10464477
Update Time:2024-10-25

3-(3-methylphenyl)propanal 化学的及び物理的性質

名前と識別子

    • Benzenepropanal,3-methyl-
    • 3-(3-METHYLPHENYL)PROPANAL
    • 3-(3-Methylphenyl)propionaldehyde
    • 3-(M-TOLYL)PROPANAL
    • BENZENEPROPANAL, 3-METHYL-
    • 3-Methylbenzenepropanal
    • 3-M-TOLYL-PROPIONALDEHYDE
    • 3-(3'-Methylphenyl)propionaldehyde
    • 4286AF
    • AB42263
    • 3-Methylbenzenepropanal (ACI)
    • AKOS011898120
    • MFCD07772907
    • DB-356417
    • CS-13144
    • EN300-1234536
    • SCHEMBL65650
    • DTXSID60440261
    • CS-B1501
    • 95416-60-7
    • 3-(3-methylphenyl)propanal
    • MDL: MFCD07772907
    • インチ: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
    • InChIKey: MRAFYMRFDJVPRW-UHFFFAOYSA-N
    • ほほえんだ: O=CCCC1C=C(C)C=CC=1

計算された属性

  • せいみつぶんしりょう: 148.088815002g/mol
  • どういたいしつりょう: 148.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 0.972
  • ふってん: 224.4°Cat760mmHg
  • フラッシュポイント: 98.8°C
  • PSA: 17.07000
  • LogP: 2.12650

3-(3-methylphenyl)propanal セキュリティ情報

3-(3-methylphenyl)propanal 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57630-1g
3-(3-Methylphenyl)propionaldehyde
95416-60-7
1g
¥5172.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57630-5g
3-(3-Methylphenyl)propionaldehyde
95416-60-7
5g
¥12222.0 2021-09-08
abcr
AB368253-1 g
3-(3-Methylphenyl)propionaldehyde; 97%
95416-60-7
1g
€476.50 2022-03-02
abcr
AB368253-2 g
3-(3-Methylphenyl)propionaldehyde; 97%
95416-60-7
2g
€753.20 2022-03-02
Fluorochem
208266-5g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 97%
5g
£979.00 2022-03-01
Fluorochem
208266-1g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 97%
1g
£368.00 2022-03-01
Fluorochem
208266-2g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 97%
2g
£597.00 2022-03-01
Alichem
A010012502-250mg
3-(3'-Methylphenyl)propionaldehyde
95416-60-7 97%
250mg
$475.20 2023-08-31
Alichem
A010012502-500mg
3-(3'-Methylphenyl)propionaldehyde
95416-60-7 97%
500mg
$790.55 2023-08-31
Alichem
A010012502-1g
3-(3'-Methylphenyl)propionaldehyde
95416-60-7 97%
1g
$1519.80 2023-08-31

3-(3-methylphenyl)propanal 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 h, 50 °C
リファレンス
Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates
Shang, Yaping; Jie, Xiaoming; Jonnada, Krishna; Zafar, Syeda Nahid; Su, Weiping, Nature Communications, 2017, 8(1), 1-8

合成方法 2

はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ;  5 h, reflux
リファレンス
Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenes
Konopacki, Donald B.; Shortsleeves, Kelley C.; Turnbull, Mark M.; Wikaira, Jan L.; Hobson, Adrian D., European Journal of Organic Chemistry, 2015, 2015(24), 5453-5463

合成方法 3

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
リファレンス
Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ;  10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  18 h, 30 °C
リファレンス
Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategy
van de Sande, Marc; Gais, Hans-Joachim, Chemistry - A European Journal, 2007, 13(6), 1784-1795

合成方法 5

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ;  0 °C
リファレンス
Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors
Lee, Ju-Hyeon; Shin, Sang Chul; Seo, Seon Hee; Seo, Young Ho; Jeong, Nakcheol; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241

合成方法 6

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 20 h, rt
リファレンス
Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD)
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
リファレンス
Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233A
Hashizume, Hirokazu; Ito, Hajime; Yamada, Kohji; Nagashima, Hajime; Kanao, Munefumi; et al, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ;  72 h, 20 bar, rt
リファレンス
Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis
Dydio, Pawel; Detz, Remko J.; de Bruin, Bas; Reek, Joost N. H., Journal of the American Chemical Society, 2014, 136(23), 8418-8429

合成方法 9

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium ,  (R,R)-Ph-BPE Solvents: Toluene ;  15 h, 80 °C
リファレンス
Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde
Morimoto, Tsumoru; Fujii, Tetsuji; Miyoshi, Kota; Makado, Gouki; Tanimoto, Hiroki; et al, Organic & Biomolecular Chemistry, 2015, 13(16), 4632-4636

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene ,  Water ;  3 MPa, rt → 50 °C; 24 h, 50 °C
リファレンス
Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefins
Gao, Peng; Liang, Guanfeng ; Ru, Tong; Liu, Xiaoyan ; Qi, Haifeng; et al, Nature Communications, 2021, 12(1),

合成方法 11

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  12 h, 40 °C
リファレンス
Preparation of pyrrolo-pyrimidine derivatives as anticancer agents
, Korea, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ;  rt; 16 h, rt
リファレンス
Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles
Chen, Doris; Jones, Elizabeth V. ; Williams, Corey W.; Huynh, Tan-Khang N.; McPhail, Tristan C.; et al, Chemistry - A European Journal, 2022, 28(52),

合成方法 13

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt; 2 h, rt
リファレンス
Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center
Yang, Xiaoqun; Sun, Jun; Huang, Xuan; Jin, Zhichao, Organic Letters, 2022, 24(29), 5474-5479

合成方法 14

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 h, 50 °C
リファレンス
Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesis
You, Yiming; Wu, Jiayue; Yang, Lixin; Wu, Tao, Chemical Communications (Cambridge, 2022, 58(12), 1970-1973

合成方法 15

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-Metathesis
Nouaille, Augustin; Pannecoucke, Xavier; Poisson, Thomas; Couve-Bonnaire, Samuel, Advanced Synthesis & Catalysis, 2021, 363(8), 2140-2147

合成方法 16

はんのうじょうけん
リファレンス
Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds
Ma, Yuan-Ren; Lv, Xue-Jiao; Dong, Qing; Ming, Yong-Chao; Liu, Yan-Kai, Organic Letters, 2023, 25(32), 5929-5934

合成方法 17

はんのうじょうけん
リファレンス
Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists.
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
リファレンス
Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols
Jeffery, Tuyet, Tetrahedron Letters, 1991, 32(19), 2121-4

合成方法 19

はんのうじょうけん
リファレンス
Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions
Jeffery, Tuyet, Journal of the Chemical Society, 1984, (19), 1287-9

合成方法 20

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Sodium dodecylbenzenesulfonate ,  Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene ,  Water ;  36 h, 4 MPa, 60 °C
リファレンス
Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalyst
Gao, Peng; Ke, Miaolin; Ru, Tong; Liang, Guanfeng; Chen, Fen-Er, Chinese Chemical Letters, 2022, 33(2), 830-834

3-(3-methylphenyl)propanal Raw materials

3-(3-methylphenyl)propanal Preparation Products

推奨される供給者
Shanghai Pearlk Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.